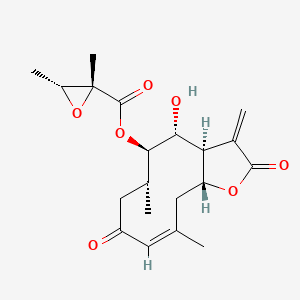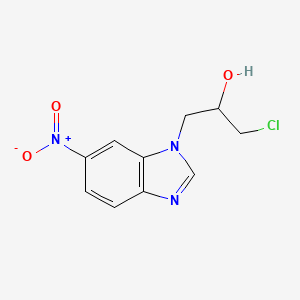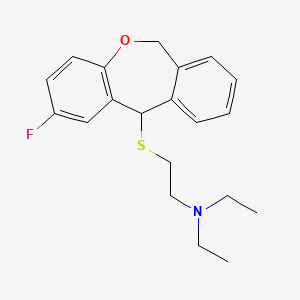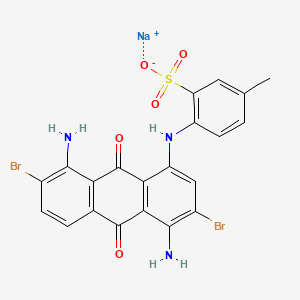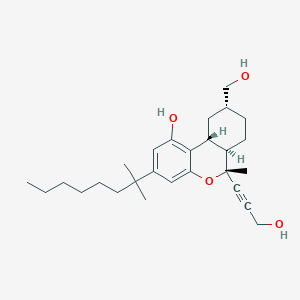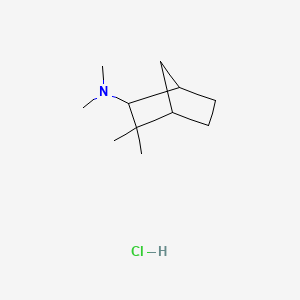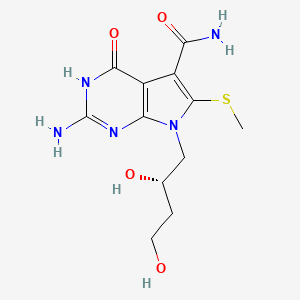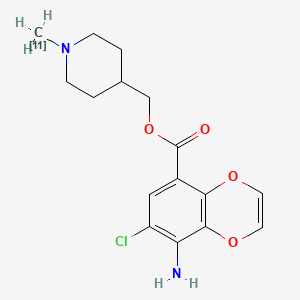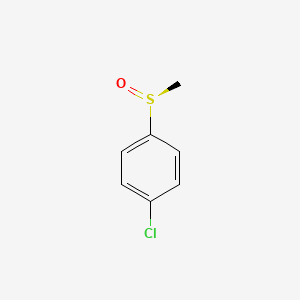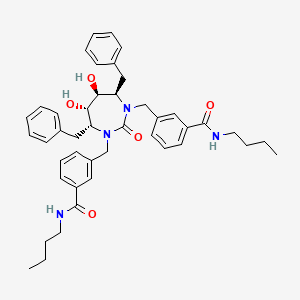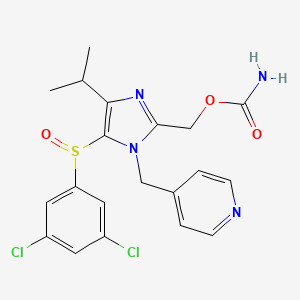
Capravirine metabolite C23/m3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Capravirine metabolite C23/m3 is a mono-oxygenated metabolite of capravirine, a non-nucleoside reverse transcriptase inhibitor. Capravirine is primarily investigated for its potential use in treating human immunodeficiency virus (HIV) infections . The metabolite C23/m3 is formed through the metabolic processes involving cytochrome P450 enzymes, particularly CYP3A4 .
Chemical Reactions Analysis
Capravirine metabolite C23/m3 undergoes various types of chemical reactions, primarily involving oxygenation. The major reactions include:
Oxidation: The primary reaction is mono-oxygenation mediated by CYP3A4.
Reduction: There is no significant evidence of reduction reactions involving C23/m3.
Substitution: Substitution reactions are not commonly associated with this metabolite.
Common reagents and conditions used in these reactions include cytochrome P450 enzymes and appropriate cofactors in liver microsomes . The major product formed from these reactions is the mono-oxygenated metabolite itself, C23/m3 .
Scientific Research Applications
Capravirine metabolite C23/m3 has several scientific research applications:
Mechanism of Action
The mechanism of action of capravirine metabolite C23/m3 involves its interaction with the reverse transcriptase enzyme of HIV. As a metabolite of capravirine, it retains some inhibitory activity against the reverse transcriptase enzyme, thereby interfering with the replication of the virus . The primary molecular target is the reverse transcriptase enzyme, and the pathway involved includes the inhibition of viral DNA synthesis .
Comparison with Similar Compounds
Capravirine metabolite C23/m3 can be compared with other similar compounds, such as:
Nevirapine: Another non-nucleoside reverse transcriptase inhibitor with a different metabolic profile.
Delavirdine: Similar in its mechanism of action but differs in its metabolic pathways and enzyme interactions.
Efavirenz: Another non-nucleoside reverse transcriptase inhibitor with distinct pharmacokinetics and metabolism.
The uniqueness of this compound lies in its specific metabolic pathway involving extensive oxygenation reactions mediated predominantly by CYP3A4 .
Properties
CAS No. |
216316-63-1 |
|---|---|
Molecular Formula |
C20H20Cl2N4O3S |
Molecular Weight |
467.4 g/mol |
IUPAC Name |
[5-(3,5-dichlorophenyl)sulfinyl-4-propan-2-yl-1-(pyridin-4-ylmethyl)imidazol-2-yl]methyl carbamate |
InChI |
InChI=1S/C20H20Cl2N4O3S/c1-12(2)18-19(30(28)16-8-14(21)7-15(22)9-16)26(10-13-3-5-24-6-4-13)17(25-18)11-29-20(23)27/h3-9,12H,10-11H2,1-2H3,(H2,23,27) |
InChI Key |
OUBYDMXMRRNJEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N(C(=N1)COC(=O)N)CC2=CC=NC=C2)S(=O)C3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





